1-Piperidinethiocarboxamide

Übersicht

Beschreibung

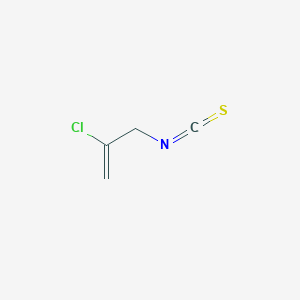

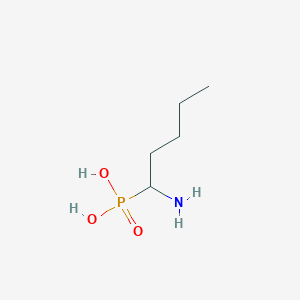

1-Piperidinethiocarboxamide is a chemical compound with the CAS Number: 14294-09-8. It has a molecular weight of 144.24 and is a solid in its physical form . It is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidines involves multiple methods, including hydrogenation, cyclization, cycloaddition, annulation, and amination .

Molecular Structure Analysis

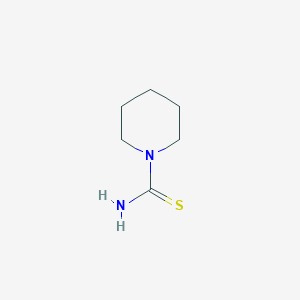

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are complex and varied. They play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

1-Piperidinethiocarboxamide is a solid substance . Its physical and chemical properties would be determined by its molecular structure, which includes a piperidine moiety .

Wissenschaftliche Forschungsanwendungen

Drug Designing

Piperidine is a significant synthetic fragment for designing drugs and plays a crucial role in the pharmaceutical industry . Its derivatives are present in more than twenty classes of pharmaceuticals . Therefore, piperidine-1-carbothioamide can be used as a building block in the synthesis of various drugs.

Synthesis of Piperidine Derivatives

Piperidine-1-carbothioamide can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological Activity

Piperidine derivatives have shown significant biological activity . Therefore, piperidine-1-carbothioamide can be used in the development of biologically active compounds.

Pharmacological Activity

Piperidine derivatives have demonstrated substantial pharmacological activity . Piperidine-1-carbothioamide can be used in the development of pharmacologically active compounds.

Biosynthesis of Piperine

Piperidine-1-carbothioamide can be used in the biosynthesis of piperine . Piperine is a secondary metabolite biosynthetically derived from L-lysine and a cinnamoyl-CoA precursor .

Anticancer Applications

Piperidine-1-carbothioamide can be used in anticancer applications. For instance, when breast cancer cell lines were treated with piperine, the phosphorylation of the Ser473 residue on Akt was decreased, leading to inhibition of the Akt signaling pathway .

Therapeutic Applications

Piperidine byproducts have shown several important pharmacophoric features and are being utilized in different therapeutic applications . Therefore, piperidine-1-carbothioamide can be used in various therapeutic applications.

Production of Drugs

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, piperidine-1-carbothioamide can be used in the production of various drugs.

Wirkmechanismus

Target of Action

Piperidine-1-carbothioamide, also known as 1-Piperidinethiocarboxamide, is a compound that has been studied for its potential therapeutic properties, particularly in the field of oncology It’s known that piperidine derivatives can interact with various targets, including several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib, etc .

Mode of Action

It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers . These compounds can act as potential clinical agents against various types of cancers when used alone or in combination with other drugs .

Biochemical Pathways

Piperidine-1-carbothioamide is believed to affect several biochemical pathways. It’s known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB, etc . These pathways play a critical role in cell proliferation, apoptosis, and other cellular functions.

Result of Action

It’s known that piperidine derivatives can exhibit several anticancer properties when used against various types of cancer cells . These compounds can regulate several crucial signaling pathways, leading to changes in cell proliferation, apoptosis, and other cellular functions .

Eigenschaften

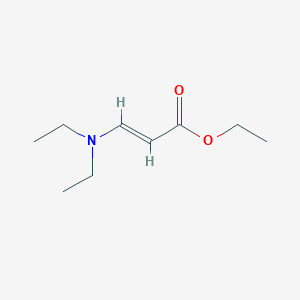

IUPAC Name |

piperidine-1-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)8-4-2-1-3-5-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERQMZVFUXRQOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00364356 | |

| Record name | 1-Piperidinethiocarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Piperidinethiocarboxamide | |

CAS RN |

14294-09-8 | |

| Record name | 14294-09-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinethiocarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00364356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | piperidine-1-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the piperidine-1-carbothioamide fragment in drug design?

A1: The piperidine-1-carbothioamide fragment, as seen in the potent H3-receptor antagonist thioperamide, exhibits low conformational flexibility. [] This rigidity can be advantageous in drug design, allowing for a more predictable interaction with the target receptor. Molecular mechanics studies, corroborated by X-ray crystallography of the analog N-cyclohexyl-4-methylpiperidine-1-carbothioamide, revealed that the piperidine-1-carbothioamide moiety adopts a specific conformation with restricted rotation around the bond connecting the cyclohexane ring and the carbothioamide nitrogen. [] This structural information provides valuable insights for developing new H3-receptor antagonists using thioperamide as a template.

Q2: Can piperidine-1-carbothioamide act as a bridging ligand in metal complexes?

A2: Yes, piperidine-1-carbothioamide derivatives can function as bridging ligands in metal complexes. For instance, the crystal structure of bis[μ-N-(η2-prop-2-en-1-yl)piperidine-1-carbothioamide-κ2 S:S]bis[(thiocyanato-κN)copper(I)] reveals a dimeric Cu(I) complex with a Cu2S2 core, where allylthiourea derivatives, including piperidine-1-carbothioamide, act as both chelating and bridging ligands. [] This demonstrates the versatility of this functional group in coordinating with metal centers.

Q3: How does the structure of piperidine-1-carbothioamide influence its crystal packing?

A3: The presence of hydrogen bond donors and acceptors in piperidine-1-carbothioamide derivatives significantly influences their crystal packing. In the case of N-(2-Furylcarbonyl)piperidine-1-carbothioamide, intermolecular N—H⋯O hydrogen bonds link molecules, forming one-dimensional chains along the c-axis. [] This highlights the role of hydrogen bonding in dictating the solid-state arrangement of these compounds.

Q4: Has piperidine-1-carbothioamide been explored for its antioxidant potential?

A4: Yes, N-(2-phenylethyl) piperidine-1-carbothioamide demonstrated promising antioxidant activity in a study evaluating a series of novel n-(anilinocarbonothioyl) benzamide and heterocyclic-based thiourea derivatives. [] The compound exhibited 84.4% inhibition, showcasing its potential as a scaffold for developing novel antioxidant agents.

Q5: What are the potential applications of piperidine-1-carbothioamide in peptide chemistry?

A5: Piperidine-1-carbothioamide has shown utility in peptide synthesis, particularly in the removal of chloroacetyl protecting groups. [] This specific application highlights the versatility of this compound beyond its coordination chemistry and potential medicinal properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.